![molecular formula C14H20F3N3O2 B1303764 tert-Butyl N-{2-[2-amino-4-(trifluoromethyl)anilino]ethyl}carbamate CAS No. 215655-42-8](/img/structure/B1303764.png)

tert-Butyl N-{2-[2-amino-4-(trifluoromethyl)anilino]ethyl}carbamate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

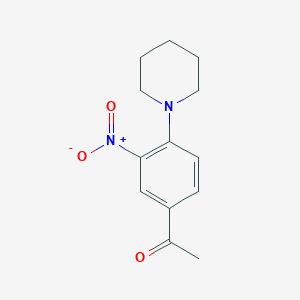

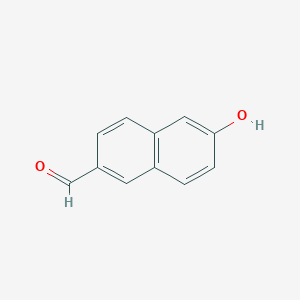

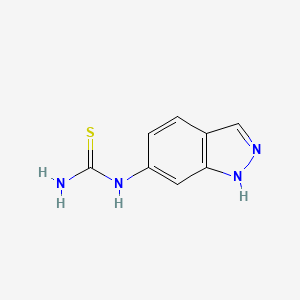

The compound tert-Butyl N-{2-[2-amino-4-(trifluoromethyl)anilino]ethyl}carbamate is a chemical intermediate that can be utilized in the synthesis of various biologically active compounds. Its structure includes a tert-butyl carbamate group, an aminoethyl linkage, and a trifluoromethyl aniline moiety, which is indicative of its potential utility in medicinal chemistry and drug development.

Synthesis Analysis

The synthesis of related tert-butyl carbamate derivatives has been reported in several studies. For instance, tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates have been prepared from aldehydes and tert-butyl N-hydroxycarbamate using sodium benzenesulfinate and formic acid in a methanol-water mixture . Another related compound, tert-butyl 5-amino-4-((2-(dimethylamino)ethyl)(methyl)amino)-2-methoxyphenyl)carbamate, was synthesized from 4-fluoro-2methoxy-5nitroaniline through acylation, nucleophilic substitution, and reduction, with a total yield of 81% . These methods could potentially be adapted for the synthesis of this compound.

Molecular Structure Analysis

The molecular structure of tert-butyl carbamate derivatives is characterized by the presence of a tert-butyl group attached to a carbamate moiety. The trifluoromethyl group attached to the aniline ring is a common feature in pharmaceuticals due to its ability to modulate the biological activity and metabolic stability of compounds . The presence of the aminoethyl linkage suggests flexibility in the molecule, which could influence its interaction with biological targets.

Chemical Reactions Analysis

Tert-butyl carbamate compounds participate in various chemical reactions. For example, N-tert-butanesulfinyl imines, which share structural similarities with tert-butyl carbamates, are used for the asymmetric synthesis of amines and can be activated for the addition of different classes of nucleophiles . Additionally, tert-butyl 2-(trifluoroacetylamino) carboxylates, another related group, can be chemoselectively hydrolyzed to tert-butyl 2-amino carboxylates under phase transfer catalysis conditions . These reactions highlight the versatility of tert-butyl carbamate derivatives in synthetic organic chemistry.

Physical and Chemical Properties Analysis

The physical and chemical properties of tert-butyl carbamate derivatives are influenced by their functional groups. The tert-butyl group is known for its steric bulk, which can affect the reactivity and solubility of the compound. The trifluoromethyl group is highly electronegative, which can impact the acidity of adjacent protons and the overall electronic distribution within the molecule . The aminoethyl linkage introduces a basic nitrogen, which could participate in hydrogen bonding and influence the compound's solubility and reactivity. These properties are crucial for the compound's behavior in chemical reactions and its potential applications in drug design.

Aplicaciones Científicas De Investigación

Synthesis of Biologically Active Compounds

This compound serves as a crucial intermediate in the synthesis of several biologically active molecules. For example, it has been used in the synthesis of omisertinib (AZD9291), a drug used for the treatment of certain types of non-small cell lung cancer. The synthetic pathway involves acylation, nucleophilic substitution, and reduction steps to produce key intermediates with high yields, highlighting its utility in the development of cancer therapeutics (Zhao et al., 2017).

Advancements in Synthetic Methodologies

The compound also plays a role in advancing synthetic methodologies. For instance, it has been involved in regioselective deprotection and acylation processes, contributing to the development of new synthetic routes for complex molecules. This is particularly relevant in the synthesis of derivatives with independently removable amino-protecting groups, facilitating the creation of compounds with potential pharmaceutical applications (Pak & Hesse, 1998).

Chemical Transformations and Reactions

Moreover, tert-Butyl N-{2-[2-amino-4-(trifluoromethyl)anilino]ethyl}carbamate is integral to various chemical transformations and reactions. It has been used in the preparation of compounds through steps like condensation, protection of amino groups, and de-protection processes to yield final products with significant yields. These synthetic strategies underscore the compound's versatility and importance in creating novel chemical entities with potential biological activities (Wu, 2011).

Crystallographic and Structural Studies

The compound's utility extends to crystallographic and structural studies, where it has been used to understand molecular conformation and interactions. For example, crystallographic studies of related carbamate compounds have provided insights into their structural properties, which are crucial for designing molecules with desired biological properties (Kant et al., 2015).

Novel Synthetic Intermediates

Lastly, this compound has been explored as a novel synthetic intermediate in the preparation of diverse functionalized molecules. It has facilitated the synthesis of a variety of compounds, including those with antibacterial activity, highlighting its broad applicability in medicinal chemistry (Prasad, 2021).

Propiedades

IUPAC Name |

tert-butyl N-[2-[2-amino-4-(trifluoromethyl)anilino]ethyl]carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20F3N3O2/c1-13(2,3)22-12(21)20-7-6-19-11-5-4-9(8-10(11)18)14(15,16)17/h4-5,8,19H,6-7,18H2,1-3H3,(H,20,21) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBPALYCQELHDIC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCNC1=C(C=C(C=C1)C(F)(F)F)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20F3N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60378459 |

Source

|

| Record name | tert-Butyl {2-[2-amino-4-(trifluoromethyl)anilino]ethyl}carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60378459 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

319.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

215655-42-8 |

Source

|

| Record name | tert-Butyl {2-[2-amino-4-(trifluoromethyl)anilino]ethyl}carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60378459 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 2-methyl-5-oxo-1-[2-(2-thienyl)ethyl]-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B1303686.png)

![7-(2-Furyl)[1,2,4]triazolo[1,5-a]pyrimidin-2-ylamine](/img/structure/B1303692.png)

![2-[4-(2,5-Dimethyl-1H-pyrrol-1-yl)benzyl]-malononitrile](/img/structure/B1303714.png)